Lipophilicity: 3,4- vs. 2,6-Dimethylphenyl Isomer
N-(3,4-dimethylphenyl)-2-iodobenzamide exhibits a calculated partition coefficient (cLogP) of 3.87, which is approximately 1.15 log units lower than the 2,6-dimethylphenyl positional isomer (cLogP 5.02) . This difference in lipophilicity is expected to translate into distinct membrane permeability and tissue distribution profiles, critical parameters for CNS-penetrant radiotracers [1].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.87 (Hit2Lead) |
| Comparator Or Baseline | N-(2,6-dimethylphenyl)-2-iodobenzamide: cLogP = 5.02 (ChemSpace) |
| Quantified Difference | ΔcLogP = -1.15 (Target less lipophilic) |
| Conditions | Computational prediction; values may vary with algorithm |
Why This Matters
For CNS-targeted imaging agents, optimal lipophilicity (cLogP 2–4) is essential to balance blood-brain barrier penetration with minimal nonspecific binding; the 3,4-isomer's lower cLogP may confer more favorable pharmacokinetics.
- [1] ChemSpace. N-(3,4-dimethylphenyl)-2-iodobenzamide. CSCS00000580167. Accessed April 2026. View Source
